molecular formula C6H10F3NO B1529450 2-Methyl-6-(trifluoromethyl)morpholine CAS No. 1342385-23-2

2-Methyl-6-(trifluoromethyl)morpholine

Cat. No. B1529450
M. Wt: 169.14 g/mol
InChI Key: BPVZRPRBZRIGRK-UHFFFAOYSA-N
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Description

“2-Methyl-6-(trifluoromethyl)morpholine” is a chemical compound with the molecular formula C6H10F3NO and a molecular weight of 169.15 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(trifluoromethyl)morpholine” is represented by the InChI code: 1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3 . This indicates that the molecule consists of a morpholine ring with a methyl group and a trifluoromethyl group attached to it .


Physical And Chemical Properties Analysis

“2-Methyl-6-(trifluoromethyl)morpholine” is a compound with a molecular weight of 169.15 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

1. Synthesis and Structural Analysis

2-Methyl-6-(trifluoromethyl)morpholine and its derivatives have been involved in various synthetic processes. Hepworth et al. (1993) explored the electronic absorption spectra of Morpholine Green derivatives, including those with trifluoromethyl groups, providing insights into their electronic structures and reactivity (Hepworth, Sawyer, & Hallas, 1993). Similarly, Claraz, Courant, and Masson (2020) developed an electrochemical intramolecular oxytrifluoromethylation method for N-tethered alkenyl alcohols, leading to the synthesis of CF3-containing morpholine derivatives (Claraz, Courant, & Masson, 2020).

2. Photophysical and Binding Properties

In a study by Bonacorso et al. (2018), new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized. These compounds exhibited interesting photophysical characteristics and strong interactions with ct-DNA, suggesting potential applications in biomolecular studies (Bonacorso et al., 2018).

3. Application in Peptide Synthesis

The structural basis for the effectiveness of certain morpholine derivatives in peptide synthesis was explored by Olczak et al. (2008). They highlighted the stability and performance of these compounds as modular coupling reagents, which is crucial for efficient peptide synthesis (Olczak et al., 2008).

4. Inorganic Salt Synthesis

Kim, Singh, and Shreeve (2004) synthesized various N-alkyl- and N-fluoroalkyl-substituted oxazolidinium- and morpholinium-based quaternary salts. These compounds, including those with trifluoromethyl groups, demonstrated significant thermal stability and potential as ionic liquids, which are useful in a wide range of chemical processes (Kim, Singh, & Shreeve, 2004).

Safety And Hazards

The compound is considered hazardous. It is classified as dangerous with precautionary statements including P210, P233, P240, P241, P242, P243, P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, P501 . It is classified as having hazard statements H225, H302, H312, H332, H314 .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVZRPRBZRIGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)morpholine

CAS RN

1342385-23-2
Record name 2-methyl-6-(trifluoromethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MT Rudd, PJ Manley, B Hanney, Z Meng… - ACS Medicinal …, 2023 - ACS Publications
Glutamate plays a key role in cognition and mood, and it has been shown that inhibiting ionotropic glutamate receptors disrupts cognition, while enhancing ionotropic receptor activity is …
Number of citations: 1 pubs.acs.org

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